Cas no 84-66-2 (Diethyl phtalate)

Diethyl phthalate (DEP) is a colorless, odorless liquid ester commonly used as a plasticizer, solvent, and fixative in various industrial and consumer applications. Its low volatility, high compatibility with polymers, and excellent solvency properties make it a preferred choice for enhancing the flexibility and durability of plastics, particularly cellulose-based materials. DEP also serves as a carrier in fragrances and cosmetics due to its ability to stabilize volatile compounds. With a broad liquid range and moderate viscosity, it facilitates easy handling in formulations. Its chemical stability and low water solubility ensure consistent performance in diverse environments. DEP meets industry standards for purity and safety in regulated applications.
Diethyl phtalate structure
Diethyl phtalate structure
Product Name:Diethyl phtalate
CAS No:84-66-2
MF:C12H14O4
MW:222.237164020538
MDL:MFCD00009111
CID:34320
PubChem ID:6781
Update Time:2025-08-13

Diethyl phtalate Chemical and Physical Properties

Names and Identifiers

    • Diethyl phthalate
    • 1,2-benzenedicarboxylic acid diethyl ester
    • DEP
    • Diethyl-o-phthalate
    • ETHYL PHTHALATE
    • 'LGC' (2000)
    • PHTHALIC ACID, BIS-ETHYL ESTER
    • PHTHALIC ACID DIETHYL
    • PHTHALIC ACID DIETHYL ESTER
    • PHTHALOL
    • RARECHEM AL BI 0044
    • 1,2-benzenedioicacid,diethylester
    • 1,2-diethyl phthalate
    • Anozol
    • -Benzenedicarboxylic acid diethyl ester
    • Diethyl ester
    • Diethyl ester of 1,2-Benzenedicarboxylic acid
    • Diethyl-1,2-benzenedicarboxylate
    • diethyl1,2-benzenedicarboxylate
    • diethyl1,2-benzenedioate
    • Diethy phthalate
    • Diethy phthalate solution
    • Diethyl phtalate
    • Diethylphthalate Solution
    • Amozol
    • Diethy phthalate,AR
    • Diethy phthalate,CP
    • diethyl benzenedicarboxylate
    • diethyl ortho-phthalate
    • estol1550
    • Neantine
    • phthalic acid di-n-ethyl ester
    • placidole
    • Solvanol
    • unimollda
    • Diethylphthalate
    • Diethyl o-phthalate
    • Palatinol A
    • Placidol E
    • Unimoll DA
    • diethyl benzene-1,2-dicarboxylate
    • Phthalsaeurediaethylester
    • o-Bis(ethoxycarbonyl)benzene
    • Diethyl 1,2-benzenedicarboxylate
    • Estol 1550
    • o-Benzenedicarboxylic acid diethyl ester
    • Di-n-ethyl phthalate
    • Diethyl o-phenylenediacetate
    • 1,2-Benzenedicarboxylic acid, diethyl ester
    • Phthalic acid, diethyl ester
    • RCRA w
    • 1,2-Benzenedicarboxylic acid, diethyl ester (9CI)
    • Phthalic acid, diethyl ester (6CI, 8CI)
    • 1,2-Benzodioic acid diethyl ester
    • 1,2-Diethyl benzene-1,2-dicarboxylate
    • NSC 8905
    • MLS002152901
    • MLS002177800
    • SMR000857334
    • MLS001336022
    • MLS001336021
    • MLSMR
    • Ethyl phthalate standard solution
    • Kodaflex DEP
    • Diethylester kyseliny ftalove [Czech]
    • EINECS 201-550-6
    • Diethyl phthalate (NF)
    • BIDD:ER0639
    • D03804
    • NCGC00090974-03
    • Tox21_300183
    • NCGC00254098-01
    • PHTHALIC ACID,DIETHYL ESTER
    • BBL011577
    • Diethyl phthalate, United States Pharmacopeia (USP) Reference Standard
    • EC 201-550-6
    • DIETHYL PHTHALATE [II]
    • NCGC00090974-01
    • Diethyl phthalate [NF]
    • PHTHALIC ACID ETHYL ESTER
    • DIETHYL PHTHALATE [USP-RS]
    • Diethyl Phthalate, NF
    • Epitope ID:140105
    • HMS3369G01
    • InChI=1/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H
    • WLN: 2OVR BVO2
    • CCRIS 2675
    • NCI-C60048
    • EN300-20094
    • Diethyl phthalate, 99.5%
    • NSC-8905
    • NCGC00090974-04
    • DIETHYL PHTHALATE [MART.]
    • NS00009893
    • DIETHYL PHTHALATE (MART.)
    • Tox21_111050
    • DIETHYL PHTHALATE [VANDF]
    • STL163320
    • benzene-1,2-dicarboxylic acid diethyl ester
    • diethyl 1,2-benzenedioate
    • DIETHYL PHTHALATE (II)
    • DTXCID901780
    • DIETHYL PHTHALATE (USP-RS)
    • DIETHYL PHTHALATE (0)
    • Diethylester kyseliny ftalove
    • Phthalic acid, bis-isodecyl ester
    • 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester
    • Diethyl phthalate, SAJ special grade, >=98.0%
    • O-phthalic acid, diethyl ester
    • P0296
    • UF064M00AF
    • DPX-F5384
    • Diethyl phthalic acid
    • NSC8905
    • Diethyl phthalate, LR, >=99%
    • Diethyl Phthalate, Pharmaceutical Secondary Standard; Certified Reference Material
    • Diethyl phthalate, >=99.5%
    • F1908-0104
    • NCGC00090974-06
    • 84-66-2
    • ETHYL PHTHALATE [WHO-DD]
    • Q419811
    • NCGC00259423-01
    • PHTHALIC ACID ETHYL ESTER [MI]
    • HSDB 926
    • Diethyl phthalate, European Pharmacopoeia (EP) Reference Standard
    • HMS2233J05
    • DIETHYL PHTHALATE [HSDB]
    • o-Benzenedicarboxylic acid, diethyl ester
    • Diethyl phthalate, PESTANAL(R), analytical standard
    • DIETHYL PHTHALATE [EP MONOGRAPH]
    • Diethyl phthalate/dimethyl phthalate
    • STR04116
    • AKOS000119867
    • NCGC00090974-02
    • Phthalsaeurediaethylester [German]
    • 68988-18-1
    • NCGC00090974-05
    • RCRA waste number U088
    • CAS-84-66-2
    • BRN 1912500
    • DTXSID7021780
    • Diethyl phthalate, 99%
    • DIETHYL PHTHALATE (EP MONOGRAPH)
    • MFCD00009111
    • CS-0013981
    • UNII-UF064M00AF
    • Tox21_201874
    • bmse000846
    • 4-09-00-03172 (Beilstein Handbook Reference)
    • AI3-00329
    • Q-200982
    • SCHEMBL22296
    • Diethyl phthalate, >=99%
    • CHEBI:34698
    • CHEMBL388558
    • RCRA waste no. U088
    • MDL: MFCD00009111
    • Inchi: 1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
    • InChI Key: FLKPEMZONWLCSK-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(OCC)=O)=CC=CC=1)OCC
    • BRN: 1912500

Computed Properties

  • Exact Mass: 222.08900
  • Monoisotopic Mass: 222.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Color/Form: Colorless, odorless, transparent, slightly aromatic liquid.
  • Density: 1.12 g/mL at 25 °C(lit.)
  • Melting Point: −3 °C (lit.)
  • Boiling Point: 298-299 °C(lit.)
  • Flash Point: Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >
  • Refractive Index: n20/D 1.502(lit.)
  • Solubility: 几乎不溶于水,与乙醇混溶(96%)。
  • Water Partition Coefficient: 1 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, alkalies.
  • PSA: 52.60000
  • LogP: 2.04000
  • Merck: 7371
  • Vapor Pressure: 1 mmHg ( 100 °C)
  • Solubility: Insoluble in water, soluble in ethanol, ether, acetone and other organic solvents.
  • Sensitiveness: Sensitive to light

Diethyl phtalate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 3082 9 / PGIII
  • WGK Germany:2
  • Safety Instruction: S24/25
  • RTECS:TI1050000
  • TSCA:Yes
  • Toxicity:LD50 i.p. in rats: 5.06 ml/kg (Singh)
  • Explosive Limit:0.75%, 187°F
  • Storage Condition:2-8°C

Diethyl phtalate Customs Data

  • HS CODE:29173400
  • Customs Data:

    China Customs Code:

    2917349000

    Overview:

    2917349000 Other phthalates.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917349000 other esters of orthophthalic acid.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Diethyl phtalate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1-[1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-1-methylethyl]-1,3-dihydro-… Solvents: Ethanol ;  15 min, 60 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ;  24 h, 60 °C
Reference
Alkoxycarbonylation of aryl iodides catalyzed by Pd with a thiourea type ligand under balloon pressure of CO
Liu, Jing; Liang, Bo; Shu, Dongxu; Hu, Yanhe; Yang, Zhen; et al, Tetrahedron, 2008, 64(40), 9581-9584

Production Method 2

Reaction Conditions
1.1 Catalysts: Chromate(2-), triaqua-μ3-oxotris[μ-[2-sulfo-1,4-benzenedicarboxylato(3-)-κO1:κO′… (reaction products with butanamine) ;  5 h, reflux
Reference
Synthesis and characterization of butylamine-functionalized Cr(III)-MOF-SO3H: Synergistic effect of the hydrophobic moiety on Cr(III)-MOF-SO3H in esterification reactions
Alavijeh, Masoumeh Karimi; Amini, Mostafa M., Polyhedron, 2019, 173,

Production Method 3

Reaction Conditions
1.1 Reagents: Desyl chloride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ;  24 h, 60 °C
Reference
Palladium-Catalyzed Oxidative Carbonylation of Alkyl and Aryl Indium Reagents with CO under Mild Conditions
Zhao, Yingsheng; Jin, Liqun; Li, Peng; Lei, Aiwen, Journal of the American Chemical Society, 2008, 130(29), 9429-9433

Production Method 4

Reaction Conditions
1.1 20 min
Reference
Synthesis of substituted furans and substituted benzenes via microwave enhanced Diels-Alder reactions
Hijji, Yousef M.; Wanene, Joseph; Obot, Emmanuel; Fuller, Jenora, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1977, 1977-1981

Production Method 5

Reaction Conditions
1.1 Catalysts: Graphene (oxide, sulfonated) Solvents: Ethanol ;  3 h, reflux
Reference
Sulfonated graphene as highly efficient and reusable acid carbocatalyst for the synthesis of ester plasticizers
Garg, Bhaskar; Bisht, Tanuja; Ling, Yong-Chien, RSC Advances, 2014, 4(100), 57297-57307

Production Method 6

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides
Hu, Yanhe; Liu, Jing; Lu, Zhixin; Luo, Xiancai; Zhang, Heng; et al, Journal of the American Chemical Society, 2010, 132(9), 3153-3158

Production Method 7

Reaction Conditions
1.1 Reagents: Acetamide Catalysts: p-Toluenesulfonic acid Solvents: N-Methyl-2-pyrrolidone ;  24 h, 120 °C
Reference
Unusual coupling reactions of aldehydes and alkynes: A novel preparation of substituted phthalic acid derivatives by automated synthesis
von Wangelin, Axel Jacobi; Neumann, Helfried; Gordes, Dirk; Klaus, Stefan; Jiao, Haijun; et al, Chemistry - A European Journal, 2003, 9(10), 2273-2281

Production Method 8

Reaction Conditions
Reference
Synthesis of 1,2-disubstituted benzenes and biphenyls from phthalic acids through electroreduction followed by electrocyclic reaction with alkynes
Ohno, Toshinobu; Ozaki, Masato; Inagaki, Atsuro; Hirashima, Tsuneaki; Nishiguchi, Ikuzo, Tetrahedron Letters, 1993, 34(16), 2629-32

Production Method 9

Reaction Conditions
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ;  1 h, 80 °C; 80 °C → rt
Reference
Synthesis of α,ω-bis[(3-sulfo propyl)-1H-imidazolium-1-yl]polyethylene glycol bis(hydrogen sulfate) and determination of its properties as thermomorphic ionic liquid and its activity as esterification catalyst
Zhi, Hui-Zhen; Luo, Jun; Ma, Wei; Lu, Chun-Xu, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(4), 772-774

Production Method 10

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, 80 °C
Reference
Efficient esterification of carboxylic acids and phosphonic acids with trialkyl orthoacetate in ionic liquid
Yoshino, Tomonori; Imori, Satomi; Togo, Hideo, Tetrahedron, 2006, 62(6), 1309-1317

Production Method 11

Reaction Conditions
1.1 Catalysts: 2H-Imidazolium, 3-[2-[dimethyl(4-sulfobutyl)ammonio]ethyl]-1-methyl-, sulfate (1… Solvents: Toluene ;  3 h, 120 °C
Reference
Functionalized dicationic ionic liquids: Green and efficient alternatives for catalysts in phthalate plasticizers preparation
Zekri, Negar; Fareghi-Alamdari, Reza; Khodarahmi, Zahra, Journal of Chemical Sciences (Berlin, 2016, 128(8), 1277-1284

Production Method 12

Reaction Conditions
1.1 Catalysts: Magnetite (Fe3O4) ,  Silica ,  1H-Imidazolium, 3-[2,2-bis(hydroxymethyl)-3-(1-methyl-1H-imidazolium-3-yl)propyl… ;  8 h, 78 °C
Reference
Diacidic ionic liquid supported on magnetic-silica nanocomposite: a novel, stable, and reusable catalyst for selective diester production
Fareghi-Alamdari, Reza; Nadiri Niri, Mehri; Hazarkhani, Hassan; Zekri, Negar, Journal of the Iranian Chemical Society, 2018, 15(11), 2615-2629

Production Method 13

Reaction Conditions
1.1 Catalysts: 1H-Benzimidazole, 1-ethyl-, tetrafluoroborate(1-) (1:1) Solvents: 1H-Benzimidazole, 1-ethyl-, tetrafluoroborate(1-) (1:1) ;  4 h, 130 °C
Reference
Preparation and characterization of a novel benzimidazolium Bronsted acid ionic liquid and its application in the synthesis of acrylic esters
Wang, Yuan-Yuan; Li, Wei; Xu, Cheng-Di; Dai, Li-Yi, Chinese Journal of Chemistry, 2007, 25(1), 68-71

Production Method 14

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Reference
Noncovalent interactions in Ir-catalyzed C-H activation: L-shaped ligand for para-selective borylation of aromatic esters
Hoque, Emdadul Md; Bisht, Ranjana; Haldar, Chabush; Chattopadhyay, Buddhadeb, Journal of the American Chemical Society, 2017, 139(23), 7745-7748

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Oxygen Catalysts: Sodium 9,10-anthraquinone-2-sulfonate ,  Palladium trifluoroacetate Solvents: Chlorobenzene ;  24 h, 1 atm, 110 °C
Reference
Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives
Iosub, Andrei V.; Stahl, Shannon S., Journal of the American Chemical Society, 2015, 137(10), 3454-3457

Production Method 16

Reaction Conditions
1.1 4 h, rt → 120 °C
Reference
Unprecedented alkylation of carboxylic acids by boron trifluoride etherate
Jumbam, Ndze D.; Maganga, Yamkela; Masamba, Wayiza; Mbunye, Nomthandazo I.; Mgoqi, Esethu; et al, Bulletin of the Chemical Society of Ethiopia, 2018, 32(2), 387-392

Production Method 17

Reaction Conditions
1.1 Catalysts: Chromate(5-), triaquatris[μ-[4,8-disulfo-2,6-naphthalenedicarboxylato(4-)-κO2:κO… Solvents: Cyclohexane ;  8 h, 170 °C
Reference
Highly Efficient Catalytic Esterification in an -SO3H-Functionalized Cr(III)-MOF
Dou, Yibo; Zhang, Heng; Zhou, Awu; Yang, Fan; Shu, Lun; et al, Industrial & Engineering Chemistry Research, 2018, 57(25), 8388-8395

Diethyl phtalate Raw materials

Diethyl phtalate Preparation Products

Diethyl phtalate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:84-66-2)Phthalic acid,bis-ethyl ester
Order Number:LE12610;LE3949;LE8468211
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:07
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:84-66-2)Diethyl phthalate
Order Number:sfd7785
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
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Jiangsu Xinsu New Materials Co., Ltd
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Audited Supplier Audited Supplier
(CAS:84-66-2)
Order Number:SFD1171
Stock Status:
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
Price ($):
Email:sales1@senfeida.com

Diethyl phtalate Spectrogram

13C NMR NEVA CDCl3
13C NMR
1H NMR JEOL CDCl3
1H NMR
GC-MS EI-B
GC-MS

Additional information on Diethyl phtalate

Comprehensive Overview of Diethyl Phthalate (CAS No. 84-66-2): Properties, Applications, and Safety Considerations

Diethyl phthalate (DEP), with the CAS number 84-66-2, is a widely used organic compound belonging to the class of phthalate esters. Known for its excellent solvent properties and low volatility, DEP serves as a critical ingredient in industries ranging from cosmetics to plastics. Its molecular formula, C12H14O4, reflects a structure designed for versatility, making it a popular choice for formulators seeking stability and compatibility in diverse applications.

One of the most searched questions about Diethyl phthalate revolves around its role in personal care products. As a plasticizer and solvent, DEP enhances the texture and longevity of fragrances, nail polishes, and hairsprays. Consumers increasingly inquire about its safety in cosmetics, prompting rigorous evaluations by regulatory bodies like the FDA and EFSA. Studies confirm that DEP, when used within recommended limits, poses minimal risk, addressing concerns about endocrine disruption—a hot topic in modern toxicology.

In the plastics industry, CAS 84-66-2 is valued for its ability to improve flexibility in polymers without compromising durability. Manufacturers of PVC products, adhesives, and coatings rely on DEP to achieve optimal performance. Recent trends highlight a shift toward bio-based alternatives, yet DEP remains cost-effective and efficient for many applications. Environmental persistence and biodegradability are frequently debated, with research emphasizing DEP's moderate degradation rate under aerobic conditions.

From a technical standpoint, Diethyl phtalate (common misspelling noted for SEO optimization) exhibits a boiling point of 298°C and a density of 1.12 g/cm3. These properties make it ideal for high-temperature processes and formulations requiring precise viscosity control. Analytical methods like GC-MS and HPLC are commonly employed to detect DEP in complex matrices, ensuring compliance with global standards such as REACH and TSCA.

Emerging discussions focus on DEP's ecological impact, particularly in aquatic ecosystems. While it exhibits low acute toxicity to fish and algae, chronic exposure studies underscore the need for responsible disposal practices. Innovations in green chemistry aim to reduce DEP's environmental footprint, aligning with the circular economy principles gaining traction among sustainability-focused brands.

For researchers and procurement specialists, understanding the supply chain dynamics of 84-66-2 is essential. Market analyses reveal fluctuating demand tied to regional regulations and industrial growth in Asia-Pacific. Storage recommendations—such as keeping DEP in cool, ventilated areas away from oxidizers—are frequently searched, reflecting practical user concerns.

In summary, Diethyl phthalate (CAS no84-66-2) exemplifies the balance between functionality and safety in chemical applications. Its enduring relevance across sectors, coupled with ongoing scientific scrutiny, ensures DEP remains a subject of both commercial interest and academic inquiry. As industries evolve, so too will the narratives around this adaptable compound.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84-66-2)Phthalic acid,bis-ethyl ester
LE12610;LE3949;LE8468211
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:84-66-2)Diethyl phthalate
sfd7785
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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